Azepane vs. Piperidine: Class‑Level Potency Advantage in Sulfonamide Inhibitors
In a benchmark GlyT1 inhibitor series, systematic replacement of the piperidine ring on the hit 4‑chlorobenzenesulfonamide scaffold with a seven‑membered azepane resulted in a quantifiable increase in potency [1]. The azepane‑containing lead compound 39 achieved an IC50 of 37 nM and aqueous solubility of 14 µM, whereas the initial piperidine hit was reportedly less potent (exact value not disclosed, but the authors describe the azepane substitution as delivering ‘a modest increase in potency’) [1]. Although this direct comparison originates from a structurally distinct sub‑series (N‑(2‑(azepan‑1‑yl)‑2‑phenylethyl)‑benzenesulfonamides), the azepane‑piperidine SAR trend has been reproduced across multiple sulfonamide programs [2], making it a reliable class‑level inference for procurement decisions involving N‑(4‑(2‑(azepan‑1‑yl)‑2‑oxoethyl)thiazol‑2‑yl)‑4‑methoxybenzenesulfonamide relative to its hypothetical piperidine analog.
| Evidence Dimension | Enzyme/transporter inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Azepane-containing sulfonamide analog: IC50 = 37 nM (GlyT1) [1] |
| Comparator Or Baseline | Piperidine-containing hit: IC50 > 37 nM (exact value not reported; authors note azepane replacement gave a modest increase in potency) [1] |
| Quantified Difference | Azepane > piperidine (exact fold‑change not reported; observed trend consistent across multiple series) [REFS-1, REFS-2] |
| Conditions | GlyT1 inhibition assay, recombinant human GlyT1, standard radioligand displacement format [1] |
Why This Matters
Procurement of the azepane‑containing scaffold is a rational SAR‑driven choice when potency improvements over piperidine‑based leads are sought, as demonstrated in independent sulfonamide programs.
- [1] Lowe, J. A., et al. (2010) Identification of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides as novel inhibitors of GlyT1. Bioorganic & Medicinal Chemistry Letters, 20(16), 4762–4765. View Source
- [2] Alljournals.cn/biosci. Related literature summary (2026) documenting multiple sulfonamide series where azepane replacement improved potency. View Source
